6-Butyl-2-methylpyrimidin-4-ol
Description
6-Butyl-2-methylpyrimidin-4-ol is a pyrimidine derivative characterized by a hydroxyl group at position 4, a methyl substituent at position 2, and a butyl chain at position 6.
Properties
IUPAC Name |
4-butyl-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-4-5-8-6-9(12)11-7(2)10-8/h6H,3-5H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEMLUSLEZODLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)NC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Butyl-2-methylpyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as butylamine and acetic acid.
Condensation Reaction: These materials undergo a condensation reaction to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions to form the pyrimidinol ring.
Purification: The final product is purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Butyl-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The pyrimidinol ring can undergo substitution reactions at different positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of 6-Butyl-2-methylpyrimidin-4-one.
Reduction: Formation of 6-Butyl-2-methylpyrimidin-4-amine.
Substitution: Formation of various substituted pyrimidinol derivatives.
Scientific Research Applications
6-Butyl-2-methylpyrimidin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Butyl-2-methylpyrimidin-4-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
5-Butyl-2-mercapto-6-(methoxymethyl)pyrimidin-4-ol
- Substituents : Butyl (position 5), thiol (position 2), methoxymethyl (position 6).
- Key Differences: The butyl group at position 5 (vs. The thiol group at position 2 introduces reactivity (e.g., susceptibility to oxidation) compared to the target’s inert methyl group. Methoxymethyl at position 6 increases polarity, enhancing aqueous solubility relative to the target’s butyl chain.
6-Methyl-2-(methylamino)pyrimidin-4-ol
- Substituents: Methyl (position 6), methylamino (position 2).
- Key Differences: The methylamino group at position 2 provides hydrogen-bonding capability, improving solubility in polar solvents. Shorter alkyl chain (methyl vs. butyl) at position 6 reduces lipophilicity, making this compound less suited for lipid-rich environments.
6-(Methoxymethyl)-2-(3-methylphenyl)pyrimidin-4-ol
- Substituents : Methoxymethyl (position 6), 3-methylphenyl (position 2).
- Key Differences :
- The aromatic 3-methylphenyl group enhances π-π stacking interactions, beneficial for targeting aromatic receptors in drug design.
- Methoxymethyl at position 6 balances lipophilicity with moderate polarity, contrasting with the target’s purely alkyl substituents.
6-[(Phenylsulfanyl)methyl]-2-(pyridin-4-yl)pyrimidin-4-ol
- Substituents : Phenylsulfanylmethyl (position 6), pyridinyl (position 2).
- Key Differences: The pyridinyl group introduces basicity, enabling pH-dependent solubility and salt formation.
4-Methyl-6-(methylthio)pyrimidin-2-ol
- Substituents : Methyl (position 4), methylthio (position 6).
- Key Differences :
- Substituents at positions 4 and 6 (vs. 2 and 6 in the target) alter electronic distribution and tautomerism.
- Methylthio (thioether) offers stability compared to thiols while retaining hydrophobic character.
Physicochemical Properties
Biological Activity
6-Butyl-2-methylpyrimidin-4-ol is a pyrimidine derivative with potential biological activities, including antimicrobial, anti-inflammatory, and possibly anticancer properties. This compound has garnered interest due to its structural features that may contribute to its biological efficacy.
The molecular formula of this compound is C9H14N2O, with a molecular weight of approximately 166.22 g/mol. Its structure includes a hydroxyl group at the 4-position and a butyl group at the 6-position of the pyrimidine ring, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H14N2O |
| Molecular Weight | 166.22 g/mol |
| CAS Number | 228113-66-4 |
| InChI Key | InChI=1S/C9H14N2O |
Anti-inflammatory Properties
Pyrimidine derivatives are known for their anti-inflammatory effects. The presence of hydroxyl groups in such compounds often correlates with the inhibition of pro-inflammatory cytokines. Studies on related compounds have demonstrated their ability to modulate inflammatory pathways, indicating that this compound may possess similar capabilities.
Anticancer Potential
While direct studies on the anticancer effects of this compound are scarce, the structural characteristics of pyrimidines suggest a potential for inhibiting cancer cell proliferation. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Case Study 1: Antimicrobial Efficacy
In a comparative study, several pyrimidine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the pyrimidine structure enhanced antimicrobial activity significantly. Although this compound was not specifically tested, its structural similarities suggest it could exhibit comparable effects.
Case Study 2: Anti-inflammatory Mechanisms
A study focusing on the anti-inflammatory mechanisms of pyrimidine derivatives demonstrated that these compounds could inhibit NF-kB signaling pathways, leading to decreased production of inflammatory mediators. This finding supports the hypothesis that this compound may also exert anti-inflammatory effects through similar mechanisms.
Table 2: Summary of Biological Activities in Related Pyrimidine Compounds
| Compound Name | Activity Type | Observed Effects |
|---|---|---|
| Ethirimol | Antifungal | Inhibits fungal growth |
| Dimethirimol | Antimicrobial | Effective against multiple bacterial strains |
| Various Pyrimidines | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
